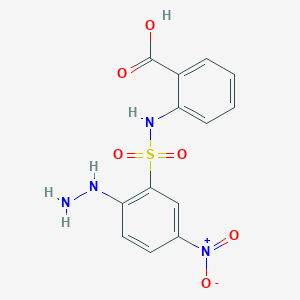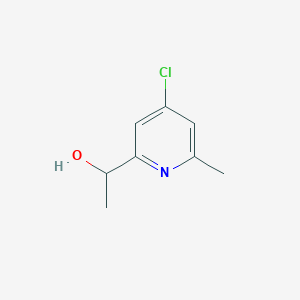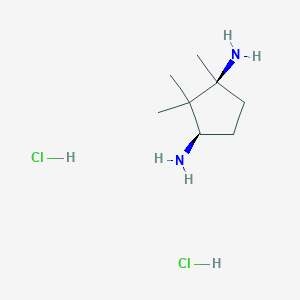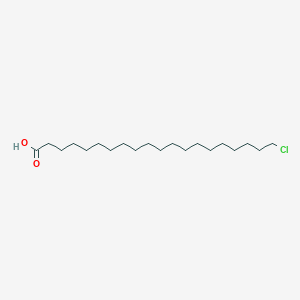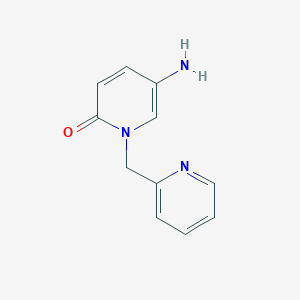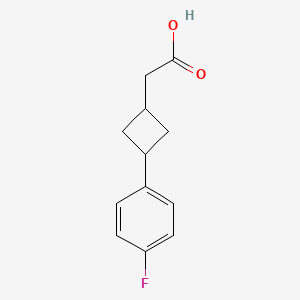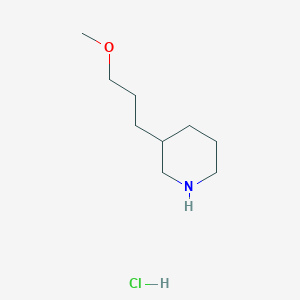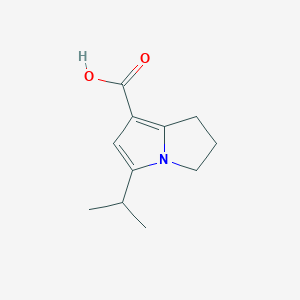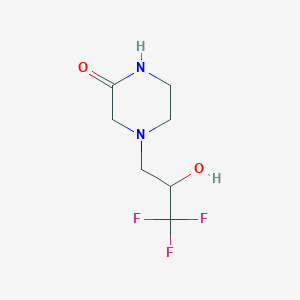
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the reaction of piperazine with 3,3,3-trifluoro-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler piperazine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-2-one.
Reduction: 4-(3,3,3-Trifluoropropyl)piperazin-2-one.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with its target, modulating its activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,3,3-Trifluoropropyl)piperazin-2-one
- 4-(2-Hydroxypropyl)piperazin-2-one
- 4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-2-one
Uniqueness
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11F3N2O2 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)5(13)3-12-2-1-11-6(14)4-12/h5,13H,1-4H2,(H,11,14) |
InChI-Schlüssel |
IAGHNRLHUGAAPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
